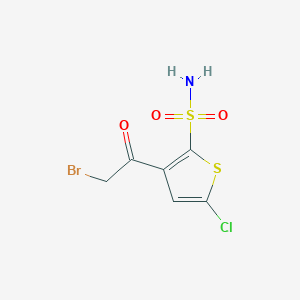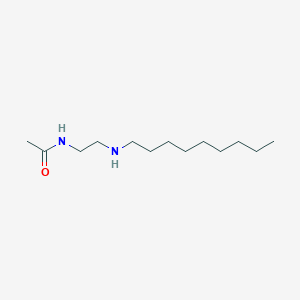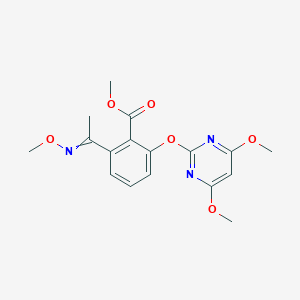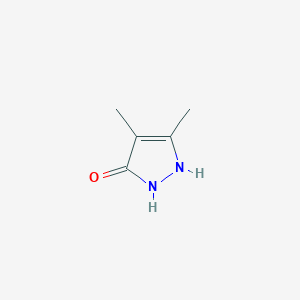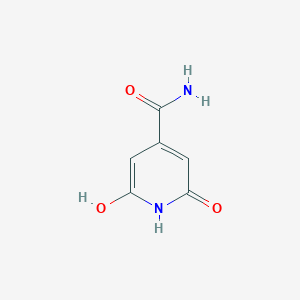
2,6-Dihydroxypyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxypyridine-4-carboxamide is a chemical compound with the molecular formula C6H6N2O3 . It is also known as 2,6-Dihydroxyisonicotinamide . It has been used to prepare 2,6-dibromo-4-(hexoxymethyl)pyridine and to synthesize the derivatives of oxazinones and pyrimidinones .
Synthesis Analysis
The synthesis of 2,6-Dihydroxypyridine-4-carboxamide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 2,6-Dihydroxypyridine-4-carboxamide is 154.12 g/mol . The IUPAC name is 2-hydroxy-6-oxo-1H-pyridine-4-carboxamide . The InChI is InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) .Chemical Reactions Analysis
The characterized proteins that comprise the Pfam01494 family are various monooxygenases, including 2,6-dihydroxypyridine 3-monooxygenase from Paenarthrobacter nicotinovorans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 154.03784206 g/mol . The topological polar surface area is 92.4 Ų .科学的研究の応用
Synthesis and Biological Activity
2,6-Dihydroxypyridine-4-carboxamide derivatives have been utilized in various synthesis and biological activity studies. For instance, novel compounds involving 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide, and 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide moieties were synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, showing moderate to good antitumor activities (Liu et al., 2020).
Chemical Properties and Reactions
The compound's chemical properties and reactions have been a subject of interest. For example, 2,6-Dihydroxypyridine was found to be an efficient reagent in the deoxygenation of sulfoxides under mild reaction conditions, compatible with functional groups such as ester and carbamate (Miller, Collier & Wu, 2000).
Structural Studies
Structural studies involving 2,6-Dihydroxypyridine-4-carboxamide have led to the discovery of new coordination polymers and frameworks. A research reported the formation of a 1D staircase structure with dimeric Mn(II) units connected by water clusters to form a 3D framework, providing insights into the compound's potential for forming complex structures (Ghosh et al., 2005).
Biotechnology Applications
In the field of biotechnology, 2,6-Dihydroxypyridine-4-carboxamide derivatives were explored for their transformation by Rhodococcus erythropolis, leading to the production of various intermediates and end products, showcasing the compound's potential in microbial biotransformation processes (Vejvoda et al., 2007).
将来の方向性
Pyridine-based ring systems, such as 2,6-Dihydroxypyridine-4-carboxamide, are extensively used in the field of drug design due to their profound effect on pharmacological activity . It is anticipated that myriad new pharmaceuticals containing these heterocycles will be available in the forthcoming decade .
特性
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQTDZQLZTGGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547357 |
Source


|
| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxypyridine-4-carboxamide | |
CAS RN |
14533-64-3 |
Source


|
| Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
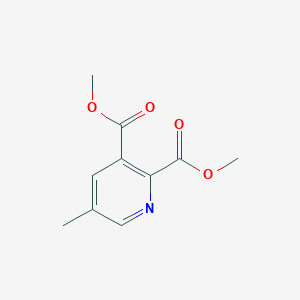
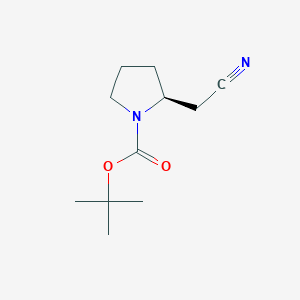
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
